

Perlolyrin molecular formula and molecular weight.

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Compound of Interest

Compound Name: *Perlolyrin*

Cat. No.: *B1214776*

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Perlolyrin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β -carboline alkaloid **Perlolyrin**, focusing on its molecular characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Molecular Profile of Perlolyrin

Perlolyrin, a naturally occurring alkaloid, possesses a unique chemical structure that contributes to its diverse biological activities. Its fundamental molecular properties are summarized below.

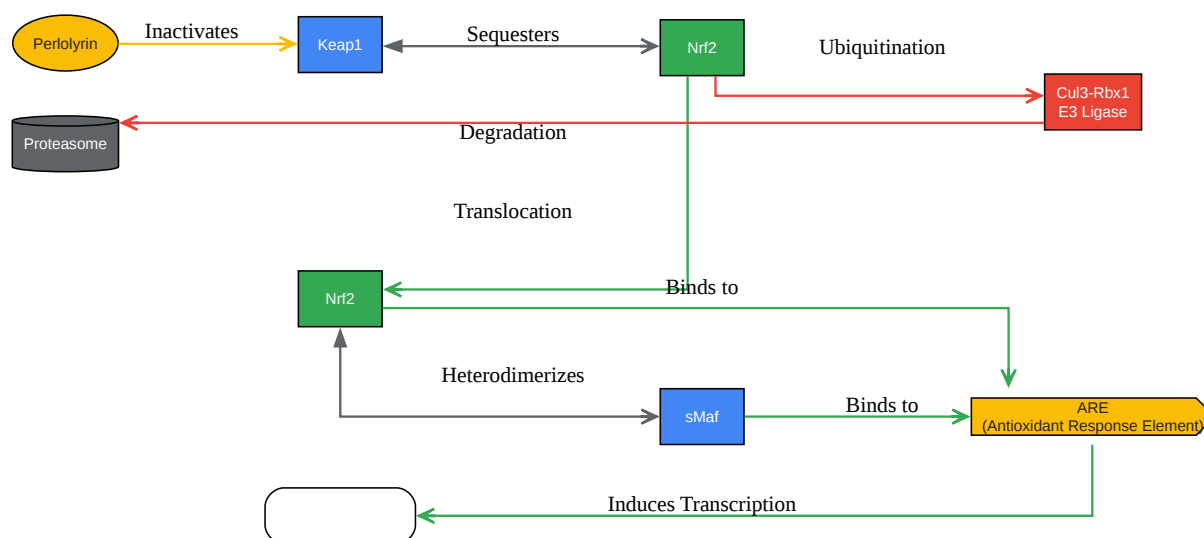
Property	Value	Source
Molecular Formula	$C_{16}H_{12}N_2O_2$	[1] [2] [3] [4] [5]
Molecular Weight	264.28 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol	[1]
CAS Number	29700-20-7	[2] [3]

Biological Activities and Mechanisms of Action

Perlolyrin exhibits a range of pharmacological effects, positioning it as a molecule of interest for therapeutic development. The primary activities investigated include chemoprevention, anti-inflammatory effects, antiproliferative activity, and phosphodiesterase 5 (PDE5) inhibition.

Chemoprevention via Nrf2 Pathway Activation

Perlolyrin acts as a chemopreventive agent by inducing the expression of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction is mediated through the activation of the Keap1-Nrf2-ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like **Perlolyrin** can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of a battery of cytoprotective enzymes.



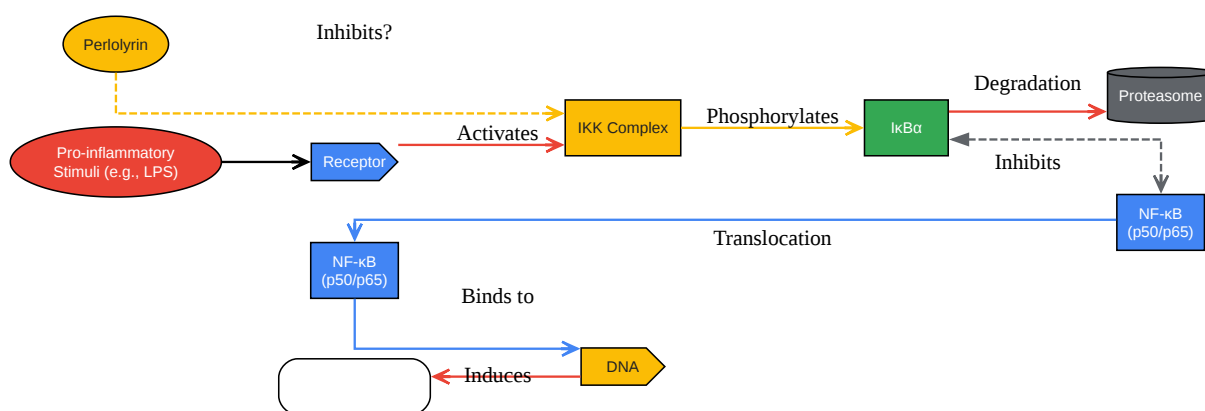
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Caption: **Perilolysin**-mediated activation of the Nrf2 signaling pathway.

Anti-Inflammatory Activity through NF- κ B Pathway Inhibition

Perilolysin has demonstrated anti-inflammatory properties. While the precise interactions are still under investigation, it is hypothesized that **Perilolysin**, like many anti-inflammatory compounds, interferes with the canonical NF- κ B signaling pathway. This pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the I κ B kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein I κ B α . This phosphorylation event targets I κ B α for ubiquitination and proteasomal degradation, releasing the NF- κ B (p50/p65) dimer. The freed NF- κ B then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase.

(iNOS). Anti-inflammatory agents can inhibit this pathway at various points, preventing the transcription of these inflammatory mediators.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Perlolyrin**.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the biological activities of **Perlolyrin**.

NQO1 Induction Assay

This assay quantifies the ability of **Perlolyrin** to induce the activity of NQO1 in cultured cells.

- **Cell Culture:** Murine hepatoma (Hepa1c1c7) cells are cultured in α -MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere of 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of **Perlolyrin** or a vehicle control. The cells are then incubated for an additional 48 hours.

- Enzyme Activity Measurement:
 - The cells are lysed, and the protein concentration of the lysate is determined.
 - The NQO1 activity is measured by monitoring the reduction of menadione. The reaction mixture contains the cell lysate, an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and menadione.
 - The reduction of menadione is coupled to the reduction of a tetrazolium dye (MTT) to formazan, which can be quantified spectrophotometrically at 595 nm.
- Data Analysis: NQO1 activity is expressed as nmol of formazan formed per minute per mg of protein. The fold induction is calculated by dividing the specific activity of treated cells by that of vehicle-treated cells.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory effects of **Perlolyrin** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂.
- Cell Viability Assay (MTT):
 - Cells are seeded in a 96-well plate and treated with various concentrations of **Perlolyrin** for 24 hours to determine non-toxic concentrations.
 - MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO.
 - Absorbance is measured at 570 nm.
- Nitric Oxide (NO) Measurement (Griess Assay):
 - Cells are pre-treated with non-toxic concentrations of **Perlolyrin** for 1 hour.
 - The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

- The cell culture supernatant is collected, and an equal volume of Griess reagent is added.
- After a 10-minute incubation, the absorbance is measured at 540 nm.
- The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Antiproliferative Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is used to evaluate the effect of **Perlolyrin** on the proliferation of cancer cell lines.

- Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are maintained in appropriate culture medium.
- Treatment:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with a range of concentrations of **Perlolyrin** for 72 hours.
- Assay Procedure:
 - Cells are fixed with 10% trichloroacetic acid (TCA).
 - After washing, the cells are stained with 0.4% SRB solution.
 - Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.
 - Absorbance is read at 515 nm.
- Data Analysis: The percentage of growth inhibition is calculated, and the GI₅₀ (concentration causing 50% growth inhibition) is determined.

Phosphodiesterase 5 (PDE5) Inhibition Assay

This assay determines the inhibitory activity of **Perlolyrin** against the PDE5 enzyme.

- Assay Principle: This is often a fluorescence-based assay that measures the hydrolysis of cGMP by PDE5.
- Procedure:
 - The reaction is carried out in a 96-well plate containing PDE5 enzyme, a fluorescently labeled cGMP substrate, and various concentrations of **Perlolyrin** or a known PDE5 inhibitor (e.g., sildenafil) as a positive control.
 - The reaction is incubated to allow for enzymatic activity.
 - A binding agent is added that binds to the non-hydrolyzed cGMP, resulting in a change in fluorescence polarization.
- Data Analysis: The inhibitory activity is determined by measuring the change in fluorescence polarization. The IC₅₀ value (concentration causing 50% inhibition of enzyme activity) is calculated from a dose-response curve.

Conclusion

Perlolyrin is a multifaceted β -carboline alkaloid with significant potential for further investigation in the fields of cancer chemoprevention and anti-inflammatory therapies. This guide provides a foundational understanding of its molecular properties and biological activities, along with detailed experimental protocols to facilitate further research. The elucidation of its interactions with key signaling pathways, such as Nrf2 and NF- κ B, opens avenues for the design of novel therapeutic agents.

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